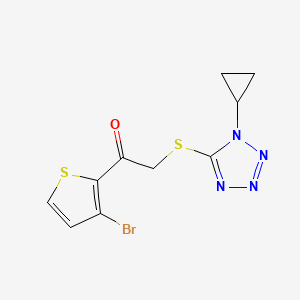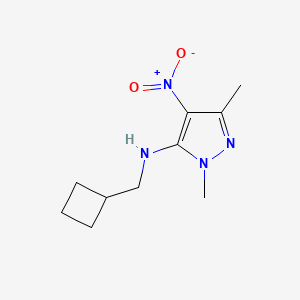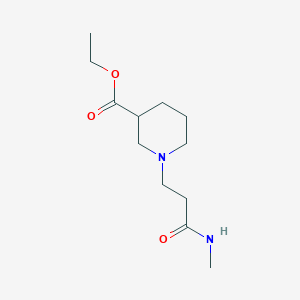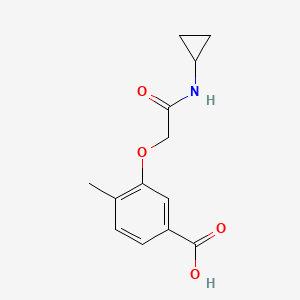
3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid is an organic compound that features a cyclopropylamino group, an oxoethoxy linkage, and a methylbenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylamino Intermediate: This step involves the reaction of cyclopropylamine with an appropriate electrophile to form the cyclopropylamino group.
Introduction of the Oxoethoxy Linkage: The oxoethoxy group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the oxoethoxy moiety.
Attachment to the Methylbenzoic Acid Core: The final step involves coupling the cyclopropylamino-oxoethoxy intermediate with a methylbenzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a key role in binding to these targets, while the oxoethoxy linkage and methylbenzoic acid moiety contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3-(2-(Cyclopropylamino)-2-oxoethoxy)-benzoic acid: Similar structure but lacks the methyl group on the benzoic acid moiety.
4-Methylbenzoic acid derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid is unique due to the combination of its cyclopropylamino group, oxoethoxy linkage, and methylbenzoic acid core. This unique structure may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under various conditions.
特性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
3-[2-(cyclopropylamino)-2-oxoethoxy]-4-methylbenzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-8-2-3-9(13(16)17)6-11(8)18-7-12(15)14-10-4-5-10/h2-3,6,10H,4-5,7H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
JYFUCWBIPHQNSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


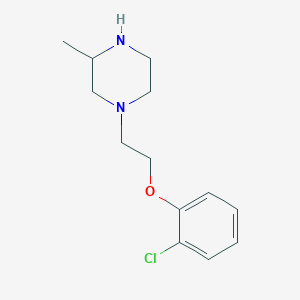
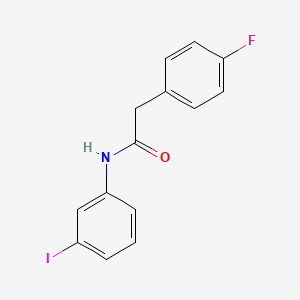

![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
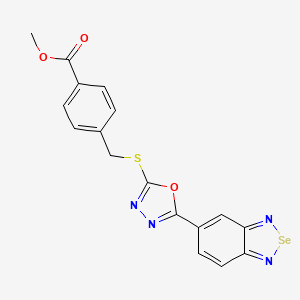
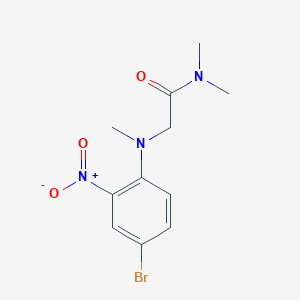
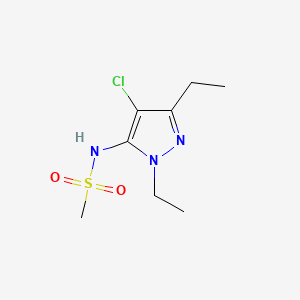
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)

